molecular formula C8H8N2O B009982 1-Methyl-2-benzimidazolinone CAS No. 102976-63-6

1-Methyl-2-benzimidazolinone

Cat. No.: B009982
CAS No.: 102976-63-6
M. Wt: 148.16 g/mol
InChI Key: PYEHNKXDXBNHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-benzimidazolinone is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

1-Methyl-2-benzimidazolinone has been investigated for its potential as an inhibitor of the enhancer of zeste homolog 2 (EZH2), an enzyme implicated in cancer progression. Research indicates that derivatives of this compound can effectively inhibit EZH2, suggesting therapeutic implications for oncology . The following table summarizes key findings regarding the pharmacological activities associated with 1-MBI and its derivatives:

Activity Description References
EZH2 Inhibition Potential therapeutic target in cancer treatment; derivatives show effective inhibition.,
Anticancer Activity Compounds containing benzimidazole moiety have shown efficacy against various cancers. ,
Antimicrobial Activity Exhibits notable activity against Gram-positive and Gram-negative bacteria.
Antiviral Properties Certain derivatives show activity against viruses such as HIV and influenza. ,
Anti-inflammatory Effects Demonstrated potential in reducing inflammation through various mechanisms.

Organic Synthesis Applications

1-MBI serves as a valuable building block in organic synthesis. It is utilized for creating more complex molecules, including pharmaceuticals and agrochemicals. The versatility of 1-MBI allows for various synthetic methodologies, including:

  • Condensation Reactions : Used to synthesize diverse benzimidazole derivatives.
  • Rearrangement Reactions : Facilitates the formation of new structural frameworks.
  • Green Synthesis Approaches : Emphasizes environmentally friendly methods for producing benzimidazole compounds .

Coordination Chemistry

In coordination chemistry, 1-MBI acts as a ligand, forming complexes with various metal ions. These complexes can exhibit unique properties that are useful in catalysis and material science. The ability of 1-MBI to coordinate with metals enhances its applicability in developing novel catalysts and materials with specific functionalities.

Case Studies

Several studies have documented the effectiveness of 1-MBI and its derivatives in different applications:

  • A study focused on the synthesis of novel pyridone-benzamide derivatives that incorporate a 1-MBI moiety demonstrated potent EZH2 inhibition, highlighting its potential role in cancer therapy .
  • Research on antimicrobial activity revealed that certain 1-MBI derivatives exhibited significant effectiveness against bacterial strains compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-Methyl-2-benzimidazolinone purity and structural integrity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns. Pair with Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 250–280 nm) ensures purity, while mass spectrometry (MS) confirms molecular weight (148.16 g/mol) .

Q. What are the established synthetic protocols for this compound?

  • Methodological Answer : Utilize Phillips’ cyclization method (1928) by reacting o-phenylenediamine derivatives with methylating agents (e.g., methyl iodide) under acidic conditions. Alternatively, employ Weidenhagen’s synthesis (1936) using thiourea intermediates followed by oxidative desulfurization. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields (typically 60–75%) by controlling temperature (80–100°C) and solvent polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s modulation of ion channels?

  • Methodological Answer : Address discrepancies (e.g., variable inhibition constants) by replicating patch-clamp electrophysiology in excised membrane patches to isolate channel activity. Use charybdotoxin (Ki = 3.5–3.6 nM) to confirm Ca²⁺-dependent K⁺ (KCa) channel specificity, and compare with 293B-insensitive pathways. Validate findings across epithelial cell models (e.g., T84 monolayers, murine trachea) to assess tissue-dependent effects .

Q. What experimental strategies optimize this compound’s selectivity for KCa channels over other ion channels?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substitutions at the benzimidazolone ring. Test derivatives using basolateral K⁺ current (IK) assays in nystatin-permeabilized epithelia. Prioritize compounds with EC₅₀ values < 500 µM and minimal off-target effects on cAMP-dependent pathways (e.g., forskolin-induced currents) .

Q. How can computational modeling enhance the design of this compound derivatives for neurological applications?

  • Methodological Answer : Apply density functional theory (DFT) to map electrostatic potential surfaces, identifying regions for hydrophobic/hydrophilic modifications. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to KCa3.1 channels. Validate predictions with in vitro brain slice electrophysiology and calcium imaging .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting EC₅₀ values for this compound in epithelial Cl⁻ secretion assays?

  • Methodological Answer : Variability arises from differences in cell culture conditions (e.g., T84 vs. primary murine tracheal cells) and K⁺ gradient protocols. Standardize mucosal-to-serosal K⁺ gradients (e.g., 120 mM vs. 5 mM) and pre-treat tissues with Ca²⁺ ionophores (e.g., A23187) to ensure consistent intracellular Ca²⁺ levels. Report results with normalized short-circuit current (Isc) values .

Q. Methodological Tables

Table 1: Key Inhibitors for Validating KCa Channel Activation

InhibitorTarget ChannelKi (nM)Selectivity ConfirmationReference
CharybdotoxinKCa3.13.5–3.6Blocks 1-EBIO-induced IK
293BKCNQ1>1000No effect on 1-EBIO-Isc

Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
SolventEthanol/water (3:1)Enhances purity
Reaction Time6–8 hoursPrevents byproducts

Properties

IUPAC Name

3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEHNKXDXBNHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343559
Record name 1-Methyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-01-0
Record name 1-Methyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Cesium carbonate (814.5 mg, 2.5 mmol) was added to a stirred solution of benzimidazolinone (335 mg, 2.5 mmol) in DMF (10 mL) under nitrogen at room temperature. After stirring for 30 min., methyl iodide (355 mg, 2.5 mmol) was added and the mixture stirred at room temperature for 18 h. Water was added and the mixture extracted with ethyl acetate. The organic phase was washed with water, dried (magnesium sulfate) and the solvent removed in vacuo. The residue was chromatographed (10-50% ethyl acetate/hexane) to give the title compound (43 mg, 12%) as a white solid.
Name
Cesium carbonate
Quantity
814.5 mg
Type
reactant
Reaction Step One
Quantity
335 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
12%

Synthesis routes and methods II

Procedure details

A mixture of 24.4 grams (0.2 mole) of N-methyl-o-phenylenediamine and 14.4 grams (0.24 mole) of urea was prepared. The mixture was stirred for 16 hours in an oil bath maintained at 175° C. The reaction mixture then was cooled to about 80° C., 250 ml. of alcohol were added, and the mixture was refluxed for 20 minutes and then was filtered while hot. The filtrate was allowed to cool to room temperature and was refrigerated overnight. The crystals that formed were filtered, dried, and recrystallized from water to obtain 7.84 grams of 3-methyl-2-oxobenzimidazole, melting point 188°-189° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1-isopropenyl-1,3-dihydro-2H-benzimidazol-2-one (30 g, 0.172 moles) in DMF (180 ml) was added dropwise over 30 minutes to a suspension of 80% sodium hydride (5.42 g, 0.181 moles) in DMF (60 ml). The reaction mixture was heated at 45° C. for 45 minutes then a solution of methyl iodide (16.1 ml, 0.258 moles) in DMF (50 ml) was added dropwise. The reaction mixture was heated at 80° C. to 90° C. for 45 minutes, cooled at room temperature and adjusted to pH 3 to 4 with 37% HCl and heated at 80° C. for 30 minutes. The reaction mixture was cooled at room temperature and poured into ice/water. The solid residue separated was filtered and dried to give 19 g of the title compound, m.p. 188° C.-190° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.